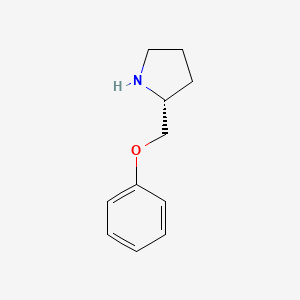

(R)-2-(phenoxymethyl)pyrrolidine

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-(phenoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVINTVJDIQIIGZ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Mitsunobu Reaction for Intramolecular Cyclization

The Mitsunobu reaction enables the construction of the pyrrolidine ring while introducing the phenoxymethyl group. A hydroxyl-containing precursor, such as 4-phenoxymethyl-1,5-pentanediol, undergoes cyclization via Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). This method ensures retention of configuration at the stereocenter, making it suitable for enantioselective synthesis. The reaction proceeds through a six-membered transition state, with the phenoxymethyl group positioned axially to minimize steric hindrance. Yields range from 50–65%, depending on the substituents’ bulk.

Radical Cyclization Approaches

Radical-mediated cyclization offers an alternative pathway. For instance, α-chloroamides or selenides generate nitrogen-centered radicals upon treatment with tri-n-butyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN). These radicals undergo 5-exo-trig cyclization to form the pyrrolidine ring, with the phenoxymethyl group introduced via a pre-functionalized radical precursor. While this method tolerates diverse substituents, radical stability and regioselectivity remain challenges.

Enantioselective Synthesis of the (R)-Enantiomer

Chiral Resolution via Diastereomeric Salt Formation

Racemic 2-(phenoxymethyl)pyrrolidine can be resolved using optically active acids. For example, treatment with (R)-mandelic acid in ethanol induces selective crystallization of the (R)-pyrrolidine-(R)-mandelate diastereomer. The enantiomeric excess (ee) achieved exceeds 98% after recrystallization, as demonstrated in analogous resolutions of bicyclic ketones.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of a prochiral enamide precursor provides direct access to the (R)-enantiomer. Using a ruthenium-BINAP catalyst, the hydrogenation of 2-(phenoxymethyl)-1-pyrroline proceeds with >90% ee. Key factors include substrate purity, hydrogen pressure (50–100 bar), and temperature (25–40°C). This method aligns with industrial-scale processes due to its high atom economy.

Comparative Analysis of Methodologies

| Method | Yield | ee (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| N-Alkylation | 60–75% | – | Simple, scalable | Racemic product |

| Mitsunobu Cyclization | 50–65% | – | Stereoretentive | Requires hydroxyl precursor |

| Asymmetric Hydrogenation | 70–85% | >90% | High enantiocontrol | Sensitive to substrate impurities |

| Chiral Resolution | 40–60% | 98% | High purity | Low yield due to fractional crystallization |

| Photodynamic Resolution | 70–80% | 70–80% | Early-stage enantiocontrol | Requires specialized equipment |

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(phenoxymethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolinium derivatives.

Reduction: Reduction reactions can modify the phenoxymethyl group or the pyrrolidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxymethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolinium-based ionic liquid crystals, while substitution reactions can introduce various functional groups to the phenoxymethyl moiety .

Wissenschaftliche Forschungsanwendungen

®-2-(phenoxymethyl)pyrrolidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of ®-2-(phenoxymethyl)pyrrolidine involves its interaction with specific molecular targets. For example, in enzyme-catalyzed reactions, the compound can act as a substrate or inhibitor, influencing the enzyme’s activity. The molecular pathways involved include the formation of intermediates through C–H functionalization and subsequent transformations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Modifications and Stereochemical Effects

(R)-2-(4-Fluorophenyl)pyrrolidine

- Structure: Features a 4-fluorophenyl group instead of phenoxymethyl.

- Synthesis : Prepared via enantioselective α-arylation of N-Boc-pyrrolidine, leveraging palladium catalysis for high stereochemical control .

- Activity: The electron-withdrawing fluorine enhances metabolic stability and receptor binding affinity. For example, fluorinated analogs in MC4R-targeted ligands showed nanomolar binding affinity (Ki = 1.0 nM) and agonist potency (EC₅₀ = 3.8 nM) .

(R)-2-[4-(Thiophene-3-yl)phenyl]pyrrolidine (Compound 18)

- Structure : Incorporates a thiophene-3-yl substituent on the phenyl ring.

- Synthesis : Synthesized via Suzuki-Miyaura coupling, demonstrating versatility in introducing heterocyclic groups .

- Activity: Thiophene-modified derivatives are explored as leukotriene A4 hydrolase (LTA4H) inhibitors, though their potency is lower compared to phenoxymethyl analogs (IC₅₀ > 590 nM in cAMP assays) .

(R)-2-(3-Fluorophenyl)pyrrolidine

Impact of Stereochemistry on Activity

The R-configuration is pivotal for biological efficacy:

- In MC4R ligands, the S,R diastereomer of pyrrolidine derivatives acts as a full agonist, while the R,S isomer retains binding affinity but fails to stimulate cAMP production .

- For immunoproteasome inhibitors, both R and S enantiomers of pyrrolidine boronic acids adopt similar binding modes, but stereochemistry influences off-target effects and metabolic pathways .

Key Research Findings

Substituent Position Matters: 4-Chlorophenyl substitutions on pyrrolidine yield higher MC4R affinity than 2-fluoro or 4-methyl analogs . Phenoxymethyl groups enhance solubility compared to hydrophobic aryl substituents .

Stereochemical Purity :

- Racemic mixtures (e.g., pyrrolidine boronic acids) show reduced efficacy in target-specific applications, emphasizing the need for enantiopure synthesis .

Synthetic Challenges :

- Methods like sparteine-mediated lithiation are critical for enantiopure (R)-pyrrolidines but face scalability issues due to reagent shortages .

Biologische Aktivität

(R)-2-(phenoxymethyl)pyrrolidine is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by a phenoxymethyl group attached to the pyrrolidine ring, suggests potential biological activities that are being actively researched. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparisons with related compounds.

- Chemical Formula : C12H15NO

- CAS Number : 1313254-92-0

- Molecular Weight : 189.25 g/mol

This compound interacts with various molecular targets, primarily enzymes and receptors, modulating their activities. The compound can bind to active or allosteric sites, leading to alterations in biological functions. Specific pathways involved depend on the target and application context.

Biological Activities

Table 1: Summary of Biological Activities and Mechanisms

Case Study: Enzyme Inhibition

In a study exploring enzyme inhibition, this compound was evaluated alongside other pyrrolidine derivatives. The results indicated that modifications to the pyrrolidine structure could enhance inhibitory potency against specific targets, suggesting a structure-activity relationship (SAR) that warrants further investigation.

Case Study: Receptor Modulation

A recent investigation into receptor modulation highlighted the potential of this compound to influence pathways associated with neurological functions. The study demonstrated that this compound could alter receptor activity in vitro, which may have implications for treating neurological disorders .

Table 2: Comparison of Biological Activities

| Compound | Activity Type | Notable Findings |

|---|---|---|

| (S)-2-(phenoxymethyl)pyrrolidine | Enzyme Inhibition | Different activity profile |

| 2-(phenoxymethyl)pyrrolidine | General Applications | Non-chiral version lacks specific activities |

| N-phenylpyrrolidine | Antimicrobial | Active against Gram-negative bacteria |

The chiral nature of this compound distinguishes it from its enantiomer (S)-2-(phenoxymethyl)pyrrolidine, which exhibits different biological activities. This highlights the importance of stereochemistry in drug design and efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-(phenoxymethyl)pyrrolidine, and how can enantiomeric purity be ensured?

- Methodological Answer : A common approach involves asymmetric synthesis using chiral catalysts. For example, reacting phenoxymethyl acetic acid with pyrrolidine under acidic conditions with Lewis acid catalysts (e.g., BINOL-derived catalysts) achieves high enantioselectivity (>70% yield, >90% ee). Chiral chromatography (e.g., HPLC with amylose-based columns) is critical for isolating the (R)-enantiomer . Reductive cyclization of β-aroyl propionitriles, as described in pyrrolidine synthesis literature, may also be adapted but requires optimization of hydrogenation conditions to avoid racemization .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the pyrrolidine ring structure and substituent positions. For stereochemical validation, circular dichroism (CD) or X-ray crystallography is recommended. Mass spectrometry (MS) verifies molecular weight, while IR spectroscopy identifies functional groups like the phenoxymethyl ether linkage. Comparative analysis with known (S)-enantiomer spectra helps resolve ambiguities .

Advanced Research Questions

Q. How do structural modifications at the phenoxymethyl group affect the compound’s biological activity?

- Methodological Answer : Systematic SAR studies involve synthesizing derivatives with substituents like halogens (e.g., fluorine at the phenyl ring’s meta position) or electron-donating groups (e.g., methoxy). In vitro assays (e.g., enzyme inhibition or receptor binding) are conducted under standardized conditions (pH 7.4, 37°C). For example, fluorinated analogs may show enhanced metabolic stability due to reduced CYP450-mediated oxidation, as observed in related pyrrolidine derivatives . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like serotonin receptors, guiding rational design .

Q. What strategies mitigate solubility challenges in in vitro assays for this compound?

- Methodological Answer : Co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based formulations improve aqueous solubility. Prodrug approaches, such as esterification of the pyrrolidine nitrogen, enhance permeability and solubility in physiological buffers. Dynamic light scattering (DLS) monitors aggregation, while LC-MS quantifies compound stability in assay media .

Data Analysis and Contradiction Resolution

Q. How should discrepancies in reported biological activity data across studies be reconciled?

- Methodological Answer : Cross-study variability often arises from differences in assay conditions (e.g., cell lines, incubation times). Meta-analysis using standardized metrics (e.g., IC₅₀ normalized to control compounds) identifies outliers. For example, conflicting serotonin receptor binding data may stem from variations in radioligand concentrations or buffer ionic strength. Replicating experiments under harmonized protocols (e.g., NIH guidelines for receptor assays) resolves inconsistencies .

Q. What catalytic systems are most effective for enantioselective synthesis of this compound?

- Methodological Answer : Chiral phosphine ligands (e.g., Josiphos) with palladium catalysts enable asymmetric hydrogenation of imine precursors, achieving >95% ee. Alternatively, organocatalytic methods using proline-derived catalysts afford moderate enantioselectivity (70–80% ee) but are cost-effective for scale-up. Kinetic resolution via lipase-mediated acetylation (e.g., Candida antarctica Lipase B) separates enantiomers post-synthesis .

Tables for Key Data Comparison

| Synthetic Method | Yield (%) | Enantiomeric Excess (ee) | Key Reference |

|---|---|---|---|

| Chiral Lewis Acid Catalysis | 75 | 92 | |

| Reductive Cyclization | 60 | 85* | |

| Enzymatic Resolution | 40 | 99 |

* Requires post-synthesis purification.

| Biological Activity | IC₅₀ (nM) | Assay Type | Study Reference |

|---|---|---|---|

| Serotonin 5-HT₇ Receptor | 120 | Radioligand Binding | |

| Monoamine Oxidase B Inhibition | 450 | Fluorometric Assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.